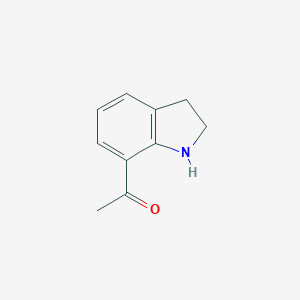

1-(Indolin-7-yl)ethanone

説明

特性

IUPAC Name |

1-(2,3-dihydro-1H-indol-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOUXQHCDFTMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547045 | |

| Record name | 1-(2,3-Dihydro-1H-indol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104019-19-4 | |

| Record name | 1-(2,3-Dihydro-1H-indol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 1 Indolin 7 Yl Ethanone

Direct Synthetic Routes to 1-(Indolin-7-yl)ethanone

The development of direct synthetic routes to this compound focuses on the C(sp²)–H functionalization of indolines, which is considered one of the most straightforward pathways for creating C7-functionalized indoles. acs.orgacs.org This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and efficient. nih.govacs.org

Acylation Reactions for C7-Functionalization of Indolines

Acylation reactions are a primary method for introducing the acetyl group at the C7 position of the indoline (B122111) ring. While Friedel–Crafts acylation is a well-known method for C3-selective acylation of indoles, C7-acylation has been less common. researchgate.net A significant challenge with C7-acylation using carboxylic acid anhydrides is the potential for decarbonylation at high temperatures. nih.govresearchgate.net

Recent advancements have focused on developing catalytic systems that facilitate C7-acylation under milder conditions to prevent unwanted side reactions. nih.gov For instance, a palladium-catalyzed direct and specific C-7 acylation of indolines has been developed using an easily removable directing group, which has shown improved yields for alkacylation of indolines. acs.org

Development of Targeted Functionalization Pathways

Targeted functionalization pathways aim to achieve high regioselectivity for the C7 position of the indoline ring. This is often accomplished through the use of directing groups that guide the catalyst to the desired position. acs.org C(sp²)–H functionalization of indolines is a leading strategy for achieving C7-functionalization, with various organic transformations, including carbonylation reactions, being explored. nih.govacs.orgacs.org

The use of a pyrimidin-2-yl group as a directing group on the indoline nitrogen has proven effective in rhodium-catalyzed C7-selective acylation. nih.gov This strategy has led to the successful synthesis of a variety of C7-carbonylated indolines. nih.govacs.org

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of a wider range of chemical space and the development of compounds with tailored properties.

Modular Synthetic Approaches to Indoline-Based Ketones

Modular synthetic approaches offer a flexible and convergent strategy for the synthesis of complex indoline-based ketones. sci-hub.se These methods often involve the coupling of two or more building blocks, allowing for the rapid generation of a diverse library of compounds.

One such approach involves a single-electron transfer mediated modular indole (B1671886) formation from a 2-iodoaniline (B362364) derivative and a ketone. sci-hub.se This transition-metal-free reaction tolerates a variety of functional groups and provides access to diversely substituted indole derivatives. sci-hub.seorganic-chemistry.org Another modular approach utilizes the reaction of glycosyl or alkyl trichloroacetimidates with various indole derivatives to produce N-alkylation, C2-alkylation, and C3-alkylation products, depending on the reaction conditions and substrates. syr.edu

Catalytic Approaches in Indoline Ketone Synthesis

Catalytic methods play a crucial role in the efficient and selective synthesis of indoline ketones. These approaches often utilize transition metal catalysts to facilitate C-H activation and subsequent functionalization.

Rhodium-catalyzed C(sp²)–H acylation has emerged as a powerful tool for the synthesis of C7-acylated indolines. nih.govnih.govacs.org This method utilizes a rhodium catalyst to activate the C-H bond at the C7 position of the indoline ring, followed by acylation with a suitable acyl source, such as a carboxylic acid anhydride (B1165640). nih.govnih.govresearchgate.net This catalytic process is often additive-free and avoids the use of carbon monoxide, providing a simpler and safer protocol for synthesizing C7-carbonylated indolines. nih.govacs.orgresearchgate.net

A key advantage of this methodology is its ability to synthesize α-branched ketones, which were previously difficult to prepare. nih.govnih.govresearchgate.net The reaction proceeds through a proposed mechanism involving the oxidative addition of the anhydride to the rhodium(I) catalyst, followed by C7-selective C–H activation to form a six-membered rhodacycle intermediate. nih.gov Reductive elimination from this intermediate yields the desired C7-acylated indoline and regenerates the active catalyst. nih.gov

The reaction conditions for the rhodium-catalyzed C7-acylation of indolines have been optimized. A typical reaction involves heating the N-pyrimidin-2-yl-indoline substrate with a carboxylic anhydride in the presence of a rhodium catalyst, such as [Rh(cod)₂]OTf, in a suitable solvent at 100 °C. nih.gov

Table 1: Rhodium-Catalyzed C7-Acylation of Indolines

| Entry | Substrate | Anhydride | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-(Pyrimidin-2-yl)indoline | Acetic Anhydride | 1-(1-(Pyrimidin-2-yl)indolin-7-yl)ethanone | 95 |

| 2 | 5-Methyl-1-(pyrimidin-2-yl)indoline | Acetic Anhydride | 1-(5-Methyl-1-(pyrimidin-2-yl)indolin-7-yl)ethanone | 91 |

| 3 | 5-Fluoro-1-(pyrimidin-2-yl)indoline | Acetic Anhydride | 1-(5-Fluoro-1-(pyrimidin-2-yl)indolin-7-yl)ethanone | 86 |

Data sourced from research on rhodium-catalyzed C(sp2)–H acylation of indolines. nih.govacs.org

N-Heterocyclic Carbene and Photocatalyst-Catalyzed Methods for Indole Ketones

A modern approach for the synthesis of α-indole ketones involves the combination of N-heterocyclic carbene (NHC) and photocatalysis. rsc.orgrsc.org This methodology allows for the direct acylation of the benzylic C(sp³)–H bond of alkyl-substituted indoles. rsc.org The reaction is initiated by the single-electron oxidation of the indole by a photoexcited iridium catalyst, which generates a radical cation intermediate. rsc.org Subsequent deprotonation at the benzylic position leads to the formation of an α-indolyl carbon radical. rsc.org This radical can then be trapped by an NHC-bound species to form the desired ketone product.

This method is notable for its mild reaction conditions and broad substrate scope, enabling the synthesis of both α-(2-indolyl) and α-(3-indolyl) ketones from readily available starting materials. rsc.orgrsc.org A related strategy employs a cooperative catalysis system involving an NHC and a photocatalyst for the 3-acylation of indoles through a radical cross-coupling mechanism. rsc.org This approach also benefits from mild conditions and demonstrates good functional group tolerance. rsc.org The utility of these methods has been highlighted by the synthesis of analogs of biologically active compounds. rsc.org

Furthermore, a photoenzymatic one-pot hybrid system has been developed for the direct synthesis of 3,3-disubstituted indole-2-ketones from N-methyl indoles and acetone. rsc.org This process integrates photocatalytic oxidation of indoles to isatins with a subsequent aldol (B89426) reaction catalyzed by wheat germ lipase (B570770) (WGL). rsc.org This innovative approach combines the advantages of both photocatalysis and enzyme catalysis, offering an efficient and environmentally friendly route to valuable indole derivatives. rsc.org

| Catalyst System | Substrate | Product | Key Features |

| NHC and Iridium Photocatalyst | 2- or 3-alkyl indoles | α-(2-indolyl) or α-(3-indolyl) ketones | Direct C(sp³)–H acylation, mild conditions, broad scope. rsc.orgrsc.org |

| NHC and Photocatalyst | Indoles | Indole-3-yl aryl ketones | Radical cross-coupling, mild conditions, good functional group tolerance. rsc.org |

| Photocatalyst and Wheat Germ Lipase (WGL) | N-methyl indoles and acetone | 3,3-disubstituted indole-2-ketones | Photoenzymatic one-pot system, green and mild conditions. rsc.org |

Bismuth(III) Bromide Catalysis in Conjugate Additions to Indoles

Bismuth(III) compounds, particularly bismuth(III) bromide (BiBr₃), have emerged as effective catalysts for the conjugate addition of indoles to α,β-unsaturated ketones. scirp.orgneuroquantology.comiwu.edu This reaction, a type of Friedel-Crafts alkylation, is a valuable method for forming carbon-carbon bonds at the C3 position of the indole ring. scirp.orgneuroquantology.com The use of BiBr₃ is particularly advantageous from a green chemistry perspective due to its low toxicity, stability in air and moisture, and relatively low cost. scirp.orgneuroquantology.comiwu.edu

In a typical procedure, the reaction is carried out in a green solvent like ethanol, and the product can often be isolated through simple filtration and concentration, minimizing the need for aqueous workups and extensive chromatographic purification, which in turn reduces solvent waste. scirp.orgneuroquantology.comiwu.edu While the primary catalytic species is thought to be the Lewis acidic BiBr₃, the generation of HBr through hydrolysis in protic solvents cannot be ruled out, suggesting a possible Brønsted acid-catalyzed pathway as well. neuroquantology.com Other bismuth salts like Bi(OTf)₃ and Bi(NO₃)₃·5H₂O have also been utilized for similar transformations, though they may require different solvent systems and workup procedures. scirp.orgiwu.edu

The scope of this methodology is broad, accommodating a variety of substituted indoles and chalcones (substituted phenyl styryl ketones). scirp.orgneuroquantology.com The resulting 3-indolyl ketones are themselves of interest due to their potential biological activities. scirp.org

| Catalyst | Substrates | Product | Reaction Conditions | Advantages |

| BiBr₃ | Indole, Chalcones | 3-Indolyl ketones | Ethanol, 70°C | Low toxicity, simple workup, minimal waste. scirp.orgneuroquantology.comiwu.edu |

| Bi(OTf)₃ | Indole, Chalcones | 3-Indolyl ketones | CH₃CN | Effective catalyst for conjugate addition. scirp.orgiwu.edu |

| Bi(NO₃)₃·5H₂O | Indole, Enones | 3-Indolyl ketones | N/A | Catalyzes addition to simple enones. scirp.orgiwu.edu |

| BiI₃ | N-methylindole, Diaryl diselenides | 3-Selanylindoles | DMF, 100°C | Excellent yields for C-Se bond formation. mdpi.comresearchgate.net |

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly being integrated into the synthesis of indole and indoline derivatives to minimize environmental impact. numberanalytics.com This involves the use of environmentally benign solvents, solvent-free reaction conditions, and methods that reduce waste generation. numberanalytics.comrsc.org

Mechanochemical Protocols for Indole and Indoline Synthesis

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a compelling green alternative to traditional solution-based synthesis. rsc.orgmdpi.com Ball milling is a common mechanochemical technique that has been successfully applied to the synthesis of indoles and indolines. rsc.orgrsc.org

One notable example is the mechanochemical Fischer indole synthesis, which can be performed in a solvent-free manner using solid oxalic acid and dimethylurea. rsc.org This method is versatile, applicable to a wide range of arylhydrazines and carbonyl compounds, and produces variously substituted indoles and indolines in high yields and with short reaction times. rsc.org The process generates significantly less waste compared to traditional Fischer indolizations, which often require strong acids and high temperatures in organic solvents. rsc.org Further demonstrating its green credentials, the solid auxiliary mixture can potentially be recycled. rsc.org

Mechanochemical methods have also been developed for other key reactions in indole chemistry, such as the Claisen-Schmidt condensation to form indolyl chalcones and the electrophilic C-H sulfenylation of indoles. tandfonline.comacs.org These solvent-free or liquid-assisted grinding (LAG) protocols significantly reduce the use of volatile organic solvents. tandfonline.com

| Reaction Type | Reactants | Catalyst/Auxiliary | Conditions | Advantages |

| Fischer Indole Synthesis | Arylhydrazines, Carbonyl compounds | Oxalic acid, Dimethylurea | Ball milling, solvent-free | Environmentally friendly, high yields, short reaction times, reduced waste. rsc.org |

| Claisen-Schmidt Condensation | 1-methylindole-3-carboxaldehyde, Acetophenones | NaOH | Ball milling, liquid-assisted grinding (ethanol) | Eco-friendly, rapid, high yields. tandfonline.com |

| Aldol Condensation | Aldehydes, Ketones | NaOH | Vibrating ball mill, solvent-free | High yields, very short reaction times. beilstein-journals.org |

| C-H Sulfenylation | Indoles, Disulfides | Iodine | Ball milling, aerobic oxidation | Solvent-minimum, metal-free, rapid synthesis. acs.org |

| Oxime Synthesis | N-substituted indole-3-carboxaldehydes, NH₂OH·HCl | NaOH or Na₂CO₃ | Ball milling, solvent-free | Nearly complete conversion, minimized risk. mdpi.com |

Solvent-Free Procedures and Reduced Waste Generation

Beyond mechanochemistry, several other solvent-free methods have been developed for the synthesis of indole derivatives, aligning with the goals of waste reduction. rsc.orgorganic-chemistry.orgnepjol.info Microwave-assisted synthesis, for instance, has been employed for the Bischler indole synthesis, allowing for solid-state reactions of anilines and phenacyl bromides to produce 2-arylindoles without the need for organic solvents. organic-chemistry.org This technique offers the dual benefits of being environmentally friendly and often leading to improved yields and shorter reaction times. organic-chemistry.org

The condensation of indoles with carbonyl compounds to form bis(indolyl)methanes can also be achieved under solvent-free conditions using catalysts like silica (B1680970) chloride or phosphorus pentoxide/silica gel at room temperature. cdnsciencepub.comresearchgate.net These methods are characterized by high yields, short reaction times, low cost, and simple product isolation. cdnsciencepub.comresearchgate.net

The choice of solvent is a critical aspect of green chemistry. numberanalytics.com Efforts to replace hazardous solvents have led to the use of greener alternatives like water, deep eutectic solvents (DES), and bio-based solvents in indole synthesis. numberanalytics.com For example, propylene (B89431) carbonate has been used as a green solvent for the synthesis of bis-indole derivatives. researchgate.net Additionally, strategies for recycling indole from wastewater generated during synthesis have been developed, further contributing to waste reduction by recovering valuable product and reducing the chemical oxygen demand (COD) of the effluent. google.com

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantioenriched indoline derivatives is of significant interest due to the prevalence of chiral indoline skeletons in a vast number of biologically active alkaloids and pharmaceuticals. sioc-journal.cn Consequently, numerous asymmetric strategies have been developed to access these valuable compounds. sioc-journal.cn

Methods for achieving stereoselectivity include the use of chiral auxiliaries, asymmetric catalysis, and dynamic kinetic resolution. sioc-journal.cn For instance, chiral N-tert-butylsulfinyl imines derived from o-bromophenyl aldimines have been used as precursors for the stereoselective synthesis of indolines. nih.govacs.org The diastereoselective addition of an allylic indium intermediate to these chiral sulfinyl imines proceeds with good selectivity, and the resulting products can be cyclized via intramolecular N-arylation to form the indoline ring system. nih.govacs.org

Asymmetric catalysis offers a more atom-economical approach. ccspublishing.org.cn Palladium-catalyzed intramolecular reductive Heck reactions using chiral ligands like (R)-BINAP have been employed to synthesize chiral indolines with good to excellent enantiomeric excess. sci-hub.se Similarly, a tandem reductive alkylation of indoles followed by an asymmetric hydrogenation catalyzed by a chiral palladium complex can produce cis-2,3-disubstituted indolines with high enantioselectivity. sci-hub.se Organocatalysis has also emerged as a powerful tool, with chiral phosphoric acids and other catalysts enabling enantioselective reactions such as oxidative kinetic resolutions and haloaminocyclizations to produce chiral indolines. ccspublishing.org.cn

| Method | Key Reagents/Catalysts | Product Type | Stereoselectivity |

| Chiral Sulfinyl Imine Strategy | o-bromophenyl N-tert-butylsulfinyl aldimine, allylic indium | 2-allyl-substituted indolines | Good diastereoselectivity. nih.govacs.org |

| Pd-Catalyzed Reductive Heck | Pd(OAc)₂, (R)-BINAP | C2-substituted indolines | Good to excellent enantiomeric excess (up to 99% ee). sci-hub.se |

| Tandem Reductive Alkylation/Asymmetric Hydrogenation | Pd(OCOCF₃)₂, Chiral ligand | cis-2,3-disubstituted indolines | Good to excellent yields and up to 98% ee. sci-hub.se |

| Cu(I)-Catalyzed N-Arylation (Kinetic Resolution) | Cu(I)/BINOL system | Chiral indolines with C2 stereocenter | Excellent enantioselectivity. ccspublishing.org.cn |

| Organocatalytic Haloaminocyclization | Chiral organocatalysts | Chiral indolines | N/A |

Convergent and Divergent Synthetic Pathways to Complex Architectures Incorporating the this compound Moiety

The indoline scaffold serves as a crucial building block for the synthesis of complex molecular architectures, including many natural products. nih.govnih.gov Both convergent and divergent synthetic strategies are employed to construct these intricate structures.

A divergent approach allows for the generation of multiple, structurally distinct products from a common intermediate. nih.gov For example, a palladium-catalyzed intermolecular asymmetric spiroannulation of 2,3-disubstituted indoles with internal alkynes can produce indoline structures with a C2-quaternary stereocenter. nih.gov These spiro-indoline derivatives can then undergo a stereospecific aza-semipinacol rearrangement under acidic conditions to yield indolenine products bearing a C3-quaternary stereocenter, demonstrating a divergent pathway to two different classes of dearomatized indole derivatives. nih.gov Another divergent strategy involves copper-catalyzed cascade reactions between propargylic carbamates and indoles, leading to a variety of structurally distinct polycyclic indolines. researchgate.net Inspired by biosynthesis, divergent total syntheses of several monoterpene indole alkaloids have been achieved starting from a pivotal intermediate generated via a Witkop–Winterfeldt oxidative indole cleavage and subsequent transannular cyclization. acs.org

Convergent synthesis, on the other hand, involves the assembly of a complex molecule from several independently prepared fragments. An intramolecular [4+2] cycloaddition of ynamides and conjugated enynes represents a powerful strategy for the synthesis of highly substituted indolines and indoles. nih.gov This method allows for the modular assembly of the cycloaddition precursors via transition-metal-mediated coupling reactions, a hallmark of convergent synthesis. nih.gov Similarly, direct photo-induced reductive Heck cyclization of indoles has been used for the efficient preparation of polycyclic indolinyl compounds, including the functionalization of complex natural product analogues like Uhle's ketone. nih.gov

| Strategy | Key Transformation | Starting Materials | Products |

| Divergent | Pd-catalyzed asymmetric spiroannulation & aza-semipinacol rearrangement | 2,3-disubstituted indoles, internal alkynes | Indolines with C2-quaternary stereocenter, Indolenines with C3-quaternary stereocenter. nih.gov |

| Divergent | Cu-catalyzed dearomative cyclopropanation & subsequent cycloaddition | Indole-diynes | Cyclopropane- and 1,2-dioxolane-fused indolines. acs.org |

| Divergent | Oxidative indole cleavage & transannular cyclization | Indole precursors | Multiple monoterpene indole alkaloids (e.g., mersicarpine, rhazinilam). acs.org |

| Convergent | Intramolecular [4+2] cycloaddition | Ynamides, conjugated enynes | Highly substituted indolines and indoles. nih.gov |

| Convergent | Photo-induced reductive Heck cyclization | Indole derivatives with chloroaryl groups | Polycyclic indolinyl compounds. nih.gov |

Spectroscopic and Structural Elucidation of 1 Indolin 7 Yl Ethanone and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. For indoline (B122111) derivatives, the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the five-membered ring and acetyl group exhibit characteristic chemical shifts and coupling patterns.

For the analog, 1-(Indolin-1-yl)ethanone , the ¹H NMR spectrum (700 MHz, CDCl₃) shows a downfield doublet at δ 8.20 ppm corresponding to the proton at the C4 position, influenced by the acetyl group. The other aromatic protons appear as a multiplet between δ 7.01-7.20 ppm. The methylene (B1212753) protons of the indoline ring at C2 and C3 appear as triplets at δ 4.05 ppm and δ 3.20 ppm, respectively, due to coupling with each other. A sharp singlet for the acetyl methyl protons is observed at δ 2.22 ppm. Current time information in Bangalore, IN.

In a closely related analog, 1-(7-Benzoylindolin-1-yl)ethanone , the ¹H NMR spectrum (175 MHz, CDCl₃) displays signals for the aromatic protons of the benzoyl group and the indoline core. The protons of the phenyl group are observed in the range of δ 7.42-7.79 ppm. The indoline aromatic protons appear at δ 7.01 ppm (t), 7.08 ppm (d), and 7.25 ppm (d). The methylene protons at C2 and C3 of the indoline ring are observed as triplets at δ 4.07 ppm and δ 3.15 ppm, respectively. The acetyl methyl protons resonate as a singlet at δ 2.00 ppm. Current time information in Bangalore, IN.

Based on these analogs, the expected ¹H NMR spectrum of 1-(Indolin-7-yl)ethanone would show characteristic signals for the three aromatic protons on the indoline ring, two methylene groups as triplets, and a singlet for the acetyl methyl group. The precise chemical shifts would be influenced by the position of the acetyl group at C7.

Interactive Data Table: ¹H NMR Data of this compound Analogs

| Compound | Solvent | Frequency (MHz) | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 1-(Indolin-1-yl)ethanone Current time information in Bangalore, IN. | CDCl₃ | 700 | H-4 | 8.20 | d | 8.0 |

| H-5, H-6, H-7 | 7.01-7.20 | m | ||||

| H-2 | 4.05 | t | 8.4 | |||

| H-3 | 3.20 | t | 8.4 | |||

| -COCH₃ | 2.22 | s | ||||

| 1-(7-Benzoylindolin-1-yl)ethanone Current time information in Bangalore, IN. | CDCl₃ | 175 | Phenyl-H | 7.42-7.79 | m | |

| H-5 | 7.25 | d | 7.4 | |||

| H-4 | 7.08 | d | 7.5 | |||

| H-6 | 7.01 | t | 7.4 | |||

| H-2 | 4.07 | t | 8.1 | |||

| H-3 | 3.15 | t | 8.1 | |||

| -COCH₃ | 2.00 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in a molecule. In 1-(Indolin-1-yl)ethanone , the carbonyl carbon of the acetyl group appears at δ 168.7 ppm. The aromatic carbons of the indoline ring are observed between δ 117.0 and 142.9 ppm. The aliphatic carbons at C2 and C3 resonate at δ 48.7 ppm and δ 28.0 ppm, respectively, while the methyl carbon of the acetyl group is found at δ 24.2 ppm. Current time information in Bangalore, IN.

For 1-(7-Benzoylindolin-1-yl)ethanone , two carbonyl signals are present: one for the benzoyl group at δ 194.1 ppm and another for the acetyl group at δ 167.7 ppm. The aromatic carbons are observed in the region of δ 123.8-138.8 ppm. The indoline C2 and C3 carbons appear at δ 49.4 ppm and δ 28.9 ppm, and the acetyl methyl carbon is at δ 23.3 ppm. Current time information in Bangalore, IN.

Interactive Data Table: ¹³C NMR Data of this compound Analogs

| Compound | Solvent | Frequency (MHz) | Carbon | Chemical Shift (δ, ppm) |

| 1-(Indolin-1-yl)ethanone Current time information in Bangalore, IN. | CDCl₃ | 175 | C=O | 168.7 |

| Aromatic C | 117.0-142.9 | |||

| C-2 | 48.7 | |||

| C-3 | 28.0 | |||

| -COCH₃ | 24.2 | |||

| 1-(7-Benzoylindolin-1-yl)ethanone Current time information in Bangalore, IN. | CDCl₃ | 175 | Benzoyl C=O | 194.1 |

| Acetyl C=O | 167.7 | |||

| Aromatic C | 123.8-138.8 | |||

| C-2 | 49.4 | |||

| C-3 | 28.9 | |||

| -COCH₃ | 23.3 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular structure.

COSY experiments establish proton-proton couplings within the molecule, for instance, confirming the connectivity between the C2 and C3 methylene protons in the indoline ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming the substitution pattern on the aromatic ring. For example, an HMBC correlation between the acetyl methyl protons and the carbonyl carbon, as well as the C7 of the indoline ring, would definitively place the acetyl group at the 7-position.

While specific 2D NMR data for this compound are not available in the provided search results, these techniques would be essential for its complete structural assignment.

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the case of 1-(7-Benzoylindolin-1-yl)ethanone , the IR spectrum (KBr) shows strong absorption bands corresponding to the two carbonyl groups. The benzoyl C=O stretch is observed at 1660 cm⁻¹, and the acetyl C=O stretch is likely part of the absorptions in this region. The spectrum also displays bands for C-H stretching of the aromatic and aliphatic parts around 3054 cm⁻¹ and 2928 cm⁻¹, respectively. Current time information in Bangalore, IN.

For 1-(Indolin-1-yl)ethanone , a strong carbonyl absorption band is expected around 1660-1690 cm⁻¹.

Interactive Data Table: IR Data for 1-(7-Benzoylindolin-1-yl)ethanone

| Compound | Medium | Wavenumber (ν, cm⁻¹) | Functional Group |

| 1-(7-Benzoylindolin-1-yl)ethanone Current time information in Bangalore, IN. | KBr | 3054 | Aromatic C-H stretch |

| 2928 | Aliphatic C-H stretch | ||

| 1660 | C=O stretch (benzoyl) | ||

| 1597 | C=C stretch (aromatic) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For 1-(7-Benzoylindolin-1-yl)ethanone , the calculated exact mass for the molecular ion [M]⁺ (C₁₇H₁₅NO₂) is 265.1103, and the found mass is 265.1103, confirming its molecular formula. Current time information in Bangalore, IN. The expected molecular formula for This compound is C₁₀H₁₁NO, with a corresponding exact mass that could be verified by HRMS.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for determining the molecular weight of thermally labile and polar molecules by generating gas-phase ions from a solution without significant fragmentation. nih.govnih.gov This method is widely applied in the characterization of indoline and indole (B1671886) derivatives to confirm their molecular mass and, by extension, their molecular formula. acs.orgresearchgate.net

In ESI-MS analysis, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer, where a high voltage is applied to create a fine spray of charged droplets. nih.govamericanpharmaceuticalreview.com Evaporation of the solvent leads to the formation of gaseous ions, which are then analyzed to determine their mass-to-charge ratio (m/z). nih.gov For many indoline derivatives, analysis is performed in positive ion mode, where the molecules are typically protonated to form [M+H]⁺ ions or adducted with other cations like sodium [M+Na]⁺. acs.orgmdpi.com

While specific experimental ESI-MS data for this compound was not available in the surveyed literature, the analysis of its analogs provides significant insight. For instance, the analog 1-(5-Aminoindolin-1-yl)-2-(4-fluorophenyl)ethanone was analyzed by ESI-MS, showing a calculated m/z for the protonated molecule [M+H]⁺ of 271.1241, which closely matched the experimentally found value of 271.1235. acs.orgnih.gov Similarly, another indoline derivative, tert-butyl 5-aminoindoline-1-carboxylate, yielded an [M+H]⁺ ion at m/z 235.1447, consistent with its calculated mass of 235.1441. acs.orgnih.gov These findings demonstrate the accuracy of ESI-MS in confirming the identity of synthesized indoline-based compounds.

The table below presents ESI-MS data for several analogs of this compound, showcasing the typical results obtained from this technique.

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 1-(5-Aminoindolin-1-yl)-2-(4-fluorophenyl)ethanone | C₁₆H₁₅FN₂O | 271.1241 | 271.1235 | nih.gov, acs.org |

| tert-Butyl 5-aminoindoline-1-carboxylate | C₁₃H₁₈N₂O₂ | 235.1441 | 235.1447 | nih.gov, acs.org |

| (4-Fluorophenyl)(5-isothiocyanatoindolin-1-yl)methanone | C₁₆H₁₁FN₂OS | 299.0649 | 299.0653 | nih.gov, acs.org |

| (Z)-3-[4-(piperazin-1-yl)benzylidene]-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | C₁₉H₁₈N₄O | 307.1559 | 306.8 (M+1)⁺ | nih.gov |

| 3-(3-(3-chlorophenylimino)-2-oxoindolin-1-yl)-N-phenylpropanamide | C₂₃H₁₈ClN₃O₂ | 404.1166 | 404.0 (M+1)⁺ | innovareacademics.in |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. libretexts.org This technique provides precise information on bond lengths, bond angles, and the conformation of molecules, thereby confirming the connectivity and stereochemistry of a compound. For complex heterocyclic systems like indole and indoline derivatives, single-crystal X-ray diffraction analysis is the gold standard for structural proof. mdpi.comscirp.org

The process involves irradiating a single crystal of the compound with a focused beam of X-rays, typically from a copper (Cu Kα, λ ≈ 1.54 Å) or molybdenum (Mo Kα, λ ≈ 0.71 Å) source. libretexts.org The crystal diffracts the X-rays into a specific pattern of spots, and the analysis of the intensities and positions of these spots allows for the construction of an electron density map, from which the atomic positions can be determined. libretexts.org

Although a crystal structure for this compound itself is not reported in the reviewed literature, studies on its analogs have been published. For example, the crystal structure of (RS)-1-[5-(2-Chloropropyl)indolin-1-yl]ethanone revealed that the acetylindoline moiety is nearly planar. researchgate.net In another study, the structure of ethyl 5-chloro-3-nitro-3-phenyl-3H-indole-2-carboxylate was determined by X-ray analysis, providing definitive structural evidence. researchgate.net The crystal structure of a novel indole analogue, designated 3a, was solved in complex with tubulin, which helped to explain its binding affinity and biological activity. nih.gov

The table below summarizes crystallographic data for an analog of this compound, illustrating the type of detailed structural information obtained from this method.

| Parameter | (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | Reference |

| Crystal System | Orthorhombic | scirp.org |

| Space Group | Pna2₁ | scirp.org |

| Unit Cell Dimensions | ||

| a (Å) | 26.541(3) | scirp.org |

| b (Å) | 7.625(1) | scirp.org |

| c (Å) | 8.875(1) | scirp.org |

| α (°) | 90 | scirp.org |

| β (°) | 90 | scirp.org |

| γ (°) | 90 | scirp.org |

| Volume (ų) | 1795.5(4) | scirp.org |

| Z (Molecules/unit cell) | 4 | scirp.org |

| Calculated Density (mg/m³) | 1.265 | scirp.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) within a compound. uctm.edu This method serves as a crucial check for the purity of a synthesized compound and provides experimental evidence to support its proposed molecular formula. The technique typically involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified, allowing for the calculation of the percentage composition of the original sample.

The experimental results are then compared against the theoretical percentages calculated from the compound's molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) is considered strong evidence for the compound's identity and purity. derpharmachemica.comnih.gov

Numerous studies on indole and indoline derivatives report elemental analysis data as part of the compound's characterization. innovareacademics.inderpharmachemica.comthepharmajournal.com For example, the analysis of 3-(3-chlorophenyl)-1-(1H-indol-3-yl)prop-2-ene-1-one (C₁₇H₁₂ClNO) showed found values of C, 72.46%; H, 4.26%; and N, 4.96%, which are in excellent agreement with the calculated values of C, 72.47%; H, 4.29%; and N, 4.97%. derpharmachemica.com

While specific experimental data for this compound are not available, the theoretical composition can be calculated from its molecular formula, C₁₀H₁₁NO. The data for several related analogs are presented in the table below, demonstrating the application of this technique.

| Compound Name | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |

| This compound | C₁₀H₁₁NO | C | 72.70 | - | |

| H | 6.71 | - | |||

| N | 8.48 | - | |||

| 3-(3-chlorophenyl)-1-(1H-indol-3-yl)prop-2-ene-1-one | C₁₇H₁₂ClNO | C | 72.47 | 72.46 | derpharmachemica.com |

| H | 4.29 | 4.26 | derpharmachemica.com | ||

| N | 4.97 | 4.96 | derpharmachemica.com | ||

| 3-(2-nitrophenyl)-1-(1H-indol-3-yl)-prop-2-ene-1-one | C₁₇H₁₂N₂O₃ | C | 69.86 | 69.84 | derpharmachemica.com |

| H | 4.14 | 4.12 | derpharmachemica.com | ||

| N | 9.58 | 9.55 | derpharmachemica.com | ||

| 3-(3-(3-chlorophenylimino)-2-oxoindolin-1-yl)-N-(p-tolyl)propanamide | C₂₅H₂₂ClN₃O₂ | C | 69.52 | 69.55 | innovareacademics.in |

| H | 5.13 | 5.17 | innovareacademics.in | ||

| N | 9.73 | 9.69 | innovareacademics.in | ||

| 3-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl)propanamide | C₂₄H₂₀ClN₃O₃ | C | 66.44 | 66.41 | innovareacademics.in |

| H | 4.65 | 4.69 | innovareacademics.in | ||

| N | 9.68 | 9.72 | innovareacademics.in |

Computational and Theoretical Investigations of 1 Indolin 7 Yl Ethanone and Its Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 1-(Indolin-7-yl)ethanone, might interact with a biological target, typically a protein or enzyme. By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for biological activity.

The Cyclooxygenase-2 (COX-2) enzyme is a well-established target for anti-inflammatory drugs. researchgate.net Molecular docking studies have been instrumental in evaluating the potential of indole (B1671886) and indoline (B122111) derivatives as COX-2 inhibitors. mdpi.comcuestionesdefisioterapia.com These studies predict the binding affinity, often expressed as a docking score or binding energy, and visualize the binding mode of the ligand within the enzyme's active site. nih.gov For instance, studies on various indole derivatives have shown that they can fit snugly into the COX-2 active site, interacting with key amino acid residues like TYR 385 and SER 530.

In a typical docking study, the crystal structure of the target enzyme, such as human COX-2 (PDB ID: 1CX2 or 4COX), is used as the receptor. mdpi.combiomedpharmajournal.org The synthesized compounds are then docked into the active site, and their binding energies are calculated. biomedpharmajournal.org For example, molecular docking of a series of 1-(1H-indol-1-yl)ethanone derivatives revealed excellent binding interactions with the COX-2 receptor, with one compound showing a high binding energy of –12.50 kcal/mol. researchgate.net These computational predictions help to prioritize compounds for further experimental testing and guide the design of new derivatives with improved affinity and selectivity for the COX-2 enzyme. stmjournals.comisfcppharmaspire.com The interactions observed often involve hydrogen bonds with residues such as Arg120, Tyr355, and Ser530, as well as hydrophobic interactions with Val523 and Ala527, which are crucial for stabilizing the ligand-receptor complex. mdpi.comjaper.in

| Compound Class | Target Enzyme | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Indole Derivatives | COX-2 | Tyr355, Ser530, Arg120 | -7.0 to -9.1 |

| 1-(1H-indol-1-yl)ethanone Derivatives | COX-2 | Not specified | up to -12.50 |

| Indolizine Derivatives | COX-2 | Hydrophobic interactions | Not specified |

| Doronine Derivatives | COX-2 | Not specified | -3.66 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By identifying the physicochemical properties, or "descriptors," that are most influential for a compound's activity, QSAR models can be used to predict the activity of newly designed molecules before they are synthesized. mdpi.com

For indole derivatives, 2D-QSAR studies have been successfully employed to elucidate the structural requirements for activities such as selective COX-2 inhibition. ijpsr.com In one such study, a statistically significant model was generated with a high squared correlation coefficient (r²) of 0.9382. ijpsr.com The model revealed that descriptors like T_2_O_0 (number of oxygen atoms separated by two bonds from a terminal atom) and physicochemical properties such as negative potential surface area contributed significantly to the biological activity. ijpsr.com These models are developed using statistical methods like multiple linear regression (MLR) to correlate calculated molecular descriptors with experimental activity data, often expressed as pMIC or pIC50 values. nih.gov The insights gained from QSAR analyses are invaluable for the rational design and optimization of existing indole derivatives to develop more potent anti-inflammatory agents. ijpsr.com

| QSAR Model Type | Target Activity | Key Descriptors | Model Statistics (r²) |

| 2D-QSAR | COX-2 Inhibition | T_2_O_0, T_2_N_7, -ve Potential Surface Area | 0.9382 |

| 2D-QSAR | Antibacterial (S. aureus) | High Electronic Energy, High Dipole Moment | Not specified |

| 2D-QSAR | Antibacterial (MRSA) | Lower κ₂, Lower R value, High ²χᵛ | Not specified |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of ligand-receptor binding, the reality is that molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the flexibility of molecules and the stability of their complexes over time. These methods provide a more realistic representation of the biological environment.

MD simulations can be used to assess the stability of a ligand-receptor complex formed between an indoline derivative and its target protein. d-nb.info For example, after docking a promising indolone derivative into the binding site of a kinase receptor, an MD simulation can be run for a significant period, such as 100 or 200 nanoseconds, to observe the behavior of the complex. d-nb.info The stability is often evaluated by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms. A stable complex will show minimal structural deviations throughout the simulation. d-nb.info These simulations can validate the binding mode predicted by docking and provide further confidence in the potential of a compound as a therapeutic candidate.

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. Methods like Density Functional Theory (DFT) can predict a wide range of properties, including molecular geometry, orbital energies, and electrostatic potential. dergipark.org.trrsc.org These properties are fundamental to understanding a molecule's reactivity and its potential to interact with biological targets.

For indoline and its derivatives, DFT calculations have been used to compute properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. dergipark.org.trresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict the sites for electrophilic and nucleophilic attacks, which is crucial for understanding intermolecular interactions. dergipark.org.tr These theoretical calculations provide a detailed understanding of the electronic characteristics of this compound and its derivatives, aiding in the prediction of their chemical behavior and biological activity. nih.gov

Pharmacological and Biological Activities of 1 Indolin 7 Yl Ethanone Derivatives

Anti-inflammatory Activity

The anti-inflammatory potential of 1-(indolin-7-yl)ethanone derivatives is a primary area of investigation. These compounds have been shown to interfere with key inflammatory pathways, including the inhibition of cyclooxygenase enzymes and the modulation of pro-inflammatory cytokines.

A significant mechanism behind the anti-inflammatory effects of these derivatives is their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. nih.govnih.gov The two main isoforms are COX-1, which is involved in protecting the gastrointestinal tract, and COX-2, which is primarily induced during inflammation. nih.govresearchgate.net Consequently, the development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Several studies have focused on synthesizing novel indole (B1671886) derivatives as selective COX-2 inhibitors. researchgate.neteurekaselect.com For instance, a series of 1-(1H-indol-1-yl)ethanone compounds were synthesized and evaluated for their COX-2 inhibitory potential. researchgate.neteurekaselect.com Among eight target compounds, one derivative, identified as D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone), demonstrated the most potent anti-inflammatory and analgesic activity. researchgate.neteurekaselect.comconsensus.app

In another study, 1,3-dihydro-2H-indolin-2-one derivatives bearing α, β-unsaturated ketones were designed and synthesized. nih.gov Several of these compounds exhibited good COX-2 inhibitory activities, with IC50 values indicating their potential as anti-inflammatory agents. nih.gov Similarly, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized, with three compounds (S3, S7, and S14) showing significant anti-inflammatory activity compared to the reference drug indomethacin. nih.govresearchgate.net Compound S3 was found to be a selective COX-2 inhibitor with gastric sparing activity. nih.govresearchgate.net

| Compound Class | Specific Derivative | Target | Activity | Reference |

| 1-(1H-indol-1-yl)ethanone | D-7 | COX-2 | Strongest anti-inflammatory activity in its series | researchgate.net, consensus.app, eurekaselect.com |

| 1,3-dihydro-2H-indolin-2-one | 4e | COX-2 | IC50 = 2.35 ± 0.04 µM | nih.gov |

| 1,3-dihydro-2H-indolin-2-one | 9h | COX-2 | IC50 = 2.422 ± 0.10 µM | nih.gov |

| 1,3-dihydro-2H-indolin-2-one | 9i | COX-2 | IC50 = 3.34 ± 0.05 µM | nih.gov |

| Acetohydrazide Derivative | S3 | COX-2 | Selective COX-2 inhibition, significant anti-inflammatory activity | nih.gov, researchgate.net |

Beyond COX inhibition, indolinone derivatives can exert anti-inflammatory effects by modulating the production of key inflammatory mediators. Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pro-inflammatory cytokines that play a crucial role in the inflammatory cascade. nih.govmanuscriptscientific.com

Research has demonstrated that certain indole-2-one and 7-aza-2-oxindole derivatives can inhibit the release of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. researchgate.netdovepress.com In one study, compound 7i (a novel indole-2-one derivative) proved to be particularly potent, showing excellent inhibition of the expression of TNF-α and IL-6. researchgate.netdovepress.com Another investigation focused on conjugates of N-substituted indole and aminophenylmorpholin-3-one. nih.gov The most active compound from this series, compound 4 , was found to reduce LPS-induced levels of TNF-α and IL-6 by 71% and 53%, respectively, in microglial cells. nih.gov

The pro-inflammatory cytokines IL-1β and TNF-α can themselves induce the production of IL-6 and COX-2-derived prostaglandins, highlighting the interconnectedness of these inflammatory pathways. nih.govresearchgate.net The ability of indolinone derivatives to suppress multiple mediators like TNF-α, IL-6, and COX-2 underscores their potential for treating complex inflammatory diseases. researchgate.netdovepress.com

| Compound Series | Specific Derivative | Cell Line | Effect | Reference |

| Indole-2-one | 7i | RAW264.7 macrophages | Excellent inhibition of TNF-α and IL-6 expression | researchgate.net, dovepress.com |

| Indole-aminophenylmorpholin-3-one conjugate | 4 | Microglial cells | Reduced TNF-α by 71% and IL-6 by 53% | nih.gov |

The anti-inflammatory properties of this compound derivatives are commonly evaluated using a variety of in vitro assays. A standard model involves using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. nih.govresearchgate.netdovepress.com Researchers then measure the inhibition of key inflammatory markers.

One commonly measured marker is nitric oxide (NO), a signaling molecule involved in inflammation. Several 1,3-dihydro-2H-indolin-2-one derivatives have been shown to inhibit NO production in LPS-stimulated RAW 264.7 cells. nih.gov For example, compounds 4e and 9d from this series showed better anti-inflammatory activity than the positive control, with IC50 values for NO inhibition of 13.51 ± 0.48 µM and 10.03 ± 0.27 µM, respectively. nih.gov

Other studies have assessed the inhibition of prostaglandin (B15479496) E2 (PGE2) and TNF-α production. nih.gov For instance, the Lom-Am-Ma-Pruek (LAMP) remedy, containing indole alkaloids, demonstrated potent inhibitory effects on the production of NO, PGE2, and TNF-α with IC50 values of 24.90 ± 0.86 µg/mL, 4.77 ± 0.03 µg/mL, and 35.01 ± 2.61 µg/mL, respectively. nih.gov These assays provide crucial data on the efficacy and mechanism of action of these compounds at a cellular level.

| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |

| 1,3-dihydro-2H-indolin-2-one (4e) | NO Inhibition | RAW 264.7 | 13.51 ± 0.48 µM | nih.gov |

| 1,3-dihydro-2H-indolin-2-one (9d) | NO Inhibition | RAW 264.7 | 10.03 ± 0.27 µM | nih.gov |

| Lom-Am-Ma-Pruek (LAMP) extract | NO Inhibition | RAW 264.7 | 24.90 ± 0.86 µg/mL | nih.gov |

| Lom-Am-Ma-Pruek (LAMP) extract | PGE2 Inhibition | RAW 264.7 | 4.77 ± 0.03 µg/mL | nih.gov |

| Lom-Am-Ma-Pruek (LAMP) extract | TNF-α Inhibition | RAW 264.7 | 35.01 ± 2.61 µg/mL | nih.gov |

Antimicrobial Activity

In addition to their anti-inflammatory effects, derivatives based on the indole and indolinone scaffolds have shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. nih.gov

Indole derivatives have demonstrated broad-spectrum antibacterial activity. nih.gov Studies have shown that both Gram-positive and Gram-negative bacteria are susceptible to these compounds. nih.gov

A series of indole-containing oxime ether derivatives were synthesized and tested against a panel of bacteria, including drug-resistant strains. nih.gov One compound, 5h , was particularly potent against susceptible as well as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains, with Minimum Inhibitory Concentration (MIC) values of 1 µg/mL and 2-4 µg/mL, respectively. nih.gov

In another study, spiro[benzo[h]quinoline-7,3′-indoline]dione derivatives were evaluated for antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. nih.gov Compounds 4b and 4h showed significant activity against S. aureus, with MIC values of 750 µg/mL. nih.gov The structural features of these derivatives, such as the presence and position of halogen atoms, have been found to be critical for their antibacterial efficacy. nih.gov

| Compound Class | Specific Derivative | Bacterial Strain | MIC Value | Reference |

| Indole-oxime ether | 5h | S. aureus (susceptible) | 1 µg/mL | nih.gov |

| Indole-oxime ether | 5h | MRSA & VRSA | 2-4 µg/mL | nih.gov |

| Spiro[benzo[h]quinoline-7,3′-indoline]dione | 4b | S. aureus | 750 µg/mL | nih.gov |

| Spiro[benzo[h]quinoline-7,3′-indoline]dione | 4h | S. aureus | 750 µg/mL | nih.gov |

The antifungal potential of indolinone derivatives has also been explored. A series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and evaluated for their activity against five different plant pathogenic fungi. nih.gov The results indicated that most of the synthesized compounds exhibited moderate to excellent antifungal activity. nih.gov

Specifically, compounds 3t , 3u , 3v , and 3w displayed remarkable and broad-spectrum antifungal activities that were comparable or superior to the commercial fungicides used as positive controls. nih.gov Research on isoxazole (B147169) fused 1-indanones also revealed potent antifungal activity for derivatives 64h and 64j . beilstein-journals.org These findings suggest that the indolinone scaffold is a valuable template for the development of new antifungal agents for agricultural or clinical use. nih.govbeilstein-journals.org

| Compound Class | Specific Derivative(s) | Target Fungi | Activity | Reference |

| 3-indolyl-3-hydroxy oxindole | 3t, 3u, 3v, 3w | Plant pathogenic fungi | Remarkable, broad-spectrum antifungal activity | nih.gov |

| Isoxazole fused 1-indanone | 64h, 64j | Not specified | Most potent antifungal activity in its series | beilstein-journals.org |

Resistance Modifying Agent Potential in Antimicrobial Therapies

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of new therapeutic strategies. One promising approach is the use of resistance modifying agents, which can restore the efficacy of existing antibiotics. Indole derivatives have shown potential in this area, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

One of the primary mechanisms of resistance in S. aureus is the overexpression of efflux pumps, such as the NorA efflux pump, which actively transport antibiotics out of the bacterial cell. nih.gov Indole compounds have been identified as a class of NorA inhibitors. nih.gov For instance, certain indole derivatives have been shown to increase the susceptibility of MRSA to antibiotics by four-fold, suggesting they can effectively block this resistance mechanism. nih.gov The antimicrobial potential of indole derivatives extends to a variety of pathogens. Studies have shown that specific indole-acrylonitrile derivatives exhibit potent activity against Gram-positive bacteria, while others are effective against the fungus Candida albicans. mdpi.com For example, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile has demonstrated notable antimicrobial activity, marking it as a lead structure for further development. mdpi.com Similarly, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown high efficacy against S. aureus, MRSA, Mycobacterium smegmatis, and C. albicans. mdpi.com

Anti-cancer Activity

The indole nucleus is a privileged scaffold in the development of anticancer agents, present in both natural products like the alkaloids vincristine (B1662923) and vinblastine, and synthetic drugs such as sunitinib. nih.govnih.gov Derivatives based on the indolinone and indole frameworks have demonstrated significant potential in oncology by targeting various mechanisms involved in cancer progression. nih.govresearchgate.net

Cytotoxicity Against Cancer Cell Lines

A primary indicator of anticancer potential is a compound's ability to induce cell death in cancer cell lines. Numerous studies have evaluated the cytotoxic effects of this compound derivatives and related indole structures against a panel of human cancer cell lines.

For example, a series of indolinone-based derivatives demonstrated significant cytotoxicity against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells. nih.gov Specifically, compounds with chlorine substitutions, designated as compounds 9 and 20 in the study, were found to be the most potent. nih.gov Compound 9 exhibited IC₅₀ values of 2.53 µM against HepG-2 and 7.54 µM against MCF-7 cells. nih.gov Compound 20 showed IC₅₀ values of 3.08 µM and 5.28 µM against HepG-2 and MCF-7 cells, respectively. nih.gov

In another study, indanone-based thiazolyl hydrazone (ITH) derivatives showed promising activity against colorectal cancer cell lines, with IC₅₀ values ranging from 0.41 to 6.85 μM. frontiersin.org One derivative, ITH-6, was particularly effective against p53 mutant colorectal cancer cells, with IC₅₀ values of 0.44 µM in HT-29, 0.98 µM in COLO 205, and 0.41 µM in KM 12 cell lines. frontiersin.org Furthermore, indole-aryl amide derivatives have also been tested, with some compounds showing good activity against HT29, HeLa, and MCF7 cancer cell lines. nih.gov

The table below summarizes the cytotoxic activity of selected indole and indolinone derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) |

| Indolinone Derivative (Compound 9) | HepG-2 (Hepatocellular Carcinoma) | 2.53 |

| Indolinone Derivative (Compound 9) | MCF-7 (Breast Cancer) | 7.54 |

| Indolinone Derivative (Compound 20) | HepG-2 (Hepatocellular Carcinoma) | 3.08 |

| Indolinone Derivative (Compound 20) | MCF-7 (Breast Cancer) | 5.28 |

| ITH-6 (Indanone-based) | HT-29 (Colorectal Cancer) | 0.44 |

| ITH-6 (Indanone-based) | COLO 205 (Colorectal Cancer) | 0.98 |

| ITH-6 (Indanone-based) | KM 12 (Colorectal Cancer) | 0.41 |

| Indole-aryl amide (Compound 2) | MCF-7 (Breast Cancer) | 0.81 |

| Indole-aryl amide (Compound 2) | PC3 (Prostate Cancer) | 2.13 |

| Indole-aryl amide (Compound 4) | HT-29 (Colorectal Cancer) | 0.96 |

| Indole-aryl amide (Compound 4) | HeLa (Cervical Cancer) | 1.87 |

| Indole-aryl amide (Compound 4) | MCF-7 (Breast Cancer) | 0.84 |

Mechanistic Insights into Anticancer Action

The anticancer effects of this compound derivatives are mediated through diverse and complex mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. bilpub.com

Apoptosis and Cell Cycle Arrest: Several studies have shown that these derivatives can halt the progression of the cell cycle at specific checkpoints and trigger apoptosis. For instance, the indanone-based derivative ITH-6 was found to arrest p53 mutant colorectal cancer cells in the G2/M phase of the cell cycle and induce apoptosis. frontiersin.org This was accompanied by an increase in reactive oxygen species (ROS) and a decrease in glutathione (B108866) levels, indicating the induction of oxidative stress. frontiersin.org Similarly, certain 3-methyleneisoindolinones have been shown to disrupt the mitochondrial membrane potential, trigger intracellular oxidative stress, and arrest the cell cycle in head and neck squamous cell carcinoma (HNSCC) cells. researchgate.net Another study on 28-indole-betulin derivatives found that they caused MCF-7 breast cancer cells to arrest in the G1 phase, preventing their entry into the S phase, and induced apoptosis. nih.gov

Inhibition of Signaling Pathways and Kinases: Many indolinone derivatives function as protein kinase inhibitors. nih.gov Protein kinases, such as receptor tyrosine kinases (RTKs), are critical components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. researchgate.net Derivatives of 1-(1H-indol-1-yl)ethanone have been developed as inhibitors of CBP/EP300 bromodomains, which are therapeutic targets in castration-resistant prostate cancer. nih.gov These inhibitors were shown to suppress the expression of the androgen receptor (AR) and other oncogenes in prostate cancer cells. nih.gov Other indolinone derivatives have been found to inhibit multiple angiokinases, including VEGFR, PDGFR, and FGFR, which are crucial for tumor angiogenesis. researchgate.net Mechanistically, these compounds can attenuate the phosphorylation of key downstream proteins like AKT and ERK, leading to the inhibition of cancer cell colony formation and the induction of apoptosis. researchgate.net

Enzyme Inhibition Beyond Cyclooxygenase

While many indole derivatives are known for their potent inhibition of cyclooxygenase (COX) enzymes, their inhibitory activity extends to other important enzyme families. researchgate.neteurekaselect.comnih.govnih.gov Research has focused on their potential to modulate enzymes involved in metabolic disorders and inflammatory pathways, distinct from the prostaglandin synthesis pathway targeted by COX inhibitors.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.gov

A series of synthesized 3,3-di(indolyl)indolin-2-ones demonstrated promising α-glucosidase inhibitory activity, with many compounds showing higher inhibition than the standard drug, acarbose (B1664774). nih.gov In one study, the percentage of α-glucosidase inhibition for the derivatives ranged from 37% to 94%, compared to 19% for acarbose at the same concentration. nih.gov The position and type of substituent on the indole ring were found to play a significant role in the inhibitory activity. nih.gov Molecular docking studies supported these findings, revealing key interactions between the indolinone derivatives and the active site of the α-glucosidase enzyme. nih.govresearchgate.net

The table below presents the α-glucosidase inhibition data for selected 3,3-di(indolyl)indolin-2-one derivatives compared to the standard inhibitor, acarbose.

| Compound | % α-Glucosidase Inhibition (at 50 µg/ml) |

| Acarbose (Standard) | 19 ± 5 |

| Derivative 1a | 16 ± 6 |

| Derivative 1h | 17 ± 3 |

| Derivative 1i | 67 ± 13 |

| General Range for Synthesized Derivatives | 37 ± 11 to 94 ± 3 |

5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition

The enzymes 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) are key players in inflammatory processes. nih.gov 5-LOX is involved in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.gov sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). figshare.com Therefore, dual inhibition of both 5-LOX and sEH represents an attractive strategy for developing novel anti-inflammatory drugs. nih.gov

Researchers have successfully designed and synthesized indoline-based compounds that act as dual inhibitors of 5-LOX and sEH. nih.gov Through in silico screening and subsequent chemical optimization, a lead indoline (B122111) derivative was identified and modified to create analogues with potent dual inhibitory activity. nih.gov One particular compound, designated as compound 73 in the study, emerged as the most promising, exhibiting potent and balanced inhibition of both enzymes. nih.gov This compound demonstrated remarkable anti-inflammatory efficacy in animal models of peritonitis and asthma, validating the therapeutic potential of this dual-inhibition strategy. nih.gov

The table below shows the inhibitory concentrations (IC₅₀) of the most promising indoline derivative against both 5-LOX and sEH.

| Compound | 5-LOX IC₅₀ (µM) | sEH IC₅₀ (µM) |

| Indoline Derivative (Compound 73) | 0.41 ± 0.01 | 0.43 ± 0.10 |

Bromodomain and Extra-Terminal Domain (BET) Bromodomain Inhibition

The Bromodomain and Extra-Terminal Domain (BET) family of proteins are key epigenetic readers, and their inhibition has become a promising strategy in cancer therapy. While the broader class of indole-containing compounds has been investigated extensively as bromodomain inhibitors, research specifically detailing this compound derivatives as direct inhibitors of the BET family is limited in publicly available literature. However, studies on closely related 1-(1H-indol-1-yl)ethanone derivatives have shown potent inhibitory activity against the CBP/EP300 bromodomains. nih.gov This suggests that the indole scaffold is a viable starting point for developing inhibitors for various bromodomain families, though specific structure-activity relationships for BET inhibition by this compound analogues remain an area for future investigation.

TRIM24/BRPF1 Bromodomain Inhibition

In the realm of epigenetic regulation, Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1) have been identified as potential therapeutic targets for cancer. Structure-guided design has led to the development of 1-(indolin-1-yl)ethan-1-one derivatives as novel and selective dual inhibitors of TRIM24 and BRPF1 bromodomains.

One notable example is the representative compound 20l (also known as Y08624), which emerged from a discovery and optimization program. This compound demonstrated significant potency as a dual inhibitor for TRIM24 and BRPF1. The cellular activity of compound 20l was confirmed through viability assays in prostate cancer cell lines.

| Target | IC₅₀ (μM) |

|---|---|

| TRIM24 | 0.98 |

| BRPF1 | 1.16 |

Data sourced from European Journal of Medicinal Chemistry.

These findings underscore that the 1-(indolin-1-yl)ethan-1-one scaffold is a versatile starting point for creating more potent dual inhibitors targeting TRIM24 and BRPF1.

Other Noteworthy Biological Activities

Beyond bromodomain inhibition, derivatives of this compound have been explored for a variety of other therapeutic applications.

Analgesic Effects

Several novel 1-(1H-indol-1-yl)ethanone derivatives have been synthesized and evaluated for their potential as analgesics. These compounds were designed as cyclooxygenase-2 (COX-2) inhibitors, a common mechanism for anti-inflammatory and analgesic drugs. eurekaselect.comresearchgate.net

In one study, a series of seven new derivatives were synthesized and tested for in-vivo analgesic and anti-inflammatory activity. eurekaselect.comresearchgate.net Among the tested compounds, derivative D-7 was identified as having the most potent anti-inflammatory and analgesic effects. eurekaselect.comresearchgate.net This research highlights the potential of the 1-(1H-indol-1-yl)ethanone core in developing new nonsteroidal anti-inflammatory drugs (NSAIDs) with analgesic properties. eurekaselect.com

| Compound | Key Finding |

|---|---|

| D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone) | Showed the strongest anti-inflammatory and analgesic activity among the tested compounds. |

Data sourced from Letters in Drug Design & Discovery and a related research publication. eurekaselect.comresearchgate.net

Neuroprotective Potential

The indole nucleus is a "privileged scaffold" in medicinal chemistry and is found in many molecules with significant biological activity. smolecule.com Indole-based compounds are being actively investigated for their potential as anti-neurodegenerative agents due to their ability to target multiple pathways involved in neurodegeneration, such as oxidative stress, protein misfolding, and neuroinflammation. smolecule.com

Indole derivatives like melatonin (B1676174) are known to be powerful antioxidants that can combat oxidative stress by scavenging free radicals. smolecule.com Other research has shown that indole compounds can interfere with the fibrillation process of proteins like amyloid-beta, potentially reducing neurotoxicity. smolecule.com While studies may not focus exclusively on this compound, the broad neuroprotective activities of the indole scaffold suggest that its derivatives are promising candidates for the development of novel treatments for neurodegenerative conditions like Alzheimer's and Parkinson's disease.

Antiviral Activity (e.g., Anti-HIV)

The indole framework is a key component in a number of antiviral agents. Indole derivatives have been identified as potent inhibitors of essential HIV enzymes, including reverse transcriptase, integrase, and protease. researchgate.net This has led to the clinical application of indole-based drugs like delavirdine (B1662856) for the treatment of HIV/AIDS. researchgate.net

More specifically, derivatives of the 1-(indolin-1-yl)ethanone scaffold have been synthesized and evaluated as potential immunomodulatory anti-Hepatitis B Virus (HBV) agents. nih.gov In a study exploring thirty-seven such derivatives, compound 11a was found to significantly inhibit HBV DNA replication in both wild-type and drug-resistant HBV strains. nih.gov

| HBV Strain | IC₅₀ (μM) |

|---|---|

| Wild-Type | 0.13 |

| Resistant | 0.36 |

Data sourced from European Journal of Medicinal Chemistry. nih.gov

Preliminary mechanism studies also indicated that compound 11a could activate Toll-like receptor 7 (TLR7), inducing the secretion of antiviral cytokines. nih.gov This positions compound 11a as a promising lead for developing new immunomodulatory treatments for HBV infection. nih.gov

Antihypertensive Properties

While many drugs are available for hypertension, the search for new and more effective agents continues. Nitrogen-containing heterocyclic compounds, including indoles, are important structures in pharmacology. arabjchem.org The indole scaffold is present in molecules with a wide range of biological effects, including antihypertensive activity. researchgate.netarabjchem.org

Research has been conducted on various classes of indole derivatives to evaluate their potential for treating hypertension. arabjchem.org For example, a series of 1-(alkyl- or aryl-aminocarbonylmethyl)-2-methyl- or 2-phenyl-indoles were tested on spontaneously hypertensive rats, with some compounds showing a significant reduction in arterial pressure. nih.gov Another study reported on aryloxypropanolamines with a 3-indolyl-tert-butyl moiety as N-substituents that exhibited antihypertensive activity combined with beta-adrenergic receptor antagonist and vasodilating actions. nih.gov Although direct studies on the antihypertensive effects of this compound itself are not prominent, the demonstrated activity of other indole derivatives suggests that this chemical class holds potential for the development of novel antihypertensive agents. researchgate.netarabjchem.org

Lack of Specific Research Data on the Antioxidant Activity of this compound Derivatives

Despite a comprehensive search of scientific literature, no specific research findings detailing the antioxidant activity of this compound derivatives were identified.

Extensive searches were conducted to locate studies evaluating the potential for these specific compounds to act as antioxidants, including their ability to scavenge free radicals or inhibit oxidative processes. These inquiries sought detailed experimental data, such as IC50 values from common antioxidant assays (e.g., DPPH, ABTS), which are crucial for assessing and comparing antioxidant efficacy.

The scientific literature contains a broad range of studies on the biological activities of various indole, indoline, and indolinone derivatives, with some demonstrating antioxidant properties. However, research specifically focused on derivatives of the this compound scaffold in the context of antioxidant activity appears to be absent from the currently available body of scientific publications.

Therefore, it is not possible to provide a detailed summary of research findings or to construct a data table on the antioxidant activity of this compound derivatives as requested. This knowledge gap highlights a potential area for future research within the field of medicinal chemistry to explore the antioxidant potential of this particular class of compounds.

Structure Activity Relationship Sar Studies of 1 Indolin 7 Yl Ethanone Analogs

Impact of Substituents on Biological Potency

While direct studies on 1-(Indolin-7-yl)ethanone are unavailable, research on other indolinone derivatives offers valuable insights into how substituents can modulate biological activity. For instance, in the context of indolin-2-one derivatives, substitutions at various positions of the indolinone ring and on attached moieties have been shown to be critical for their potency as kinase inhibitors.

In a series of 3-substituted-indolin-2-one derivatives, the nature and position of substituents on an attached chloropyrrole ring were found to significantly influence antitumor activity. The presence of a chlorine atom on the pyrrole (B145914) ring was identified as a crucial element for reducing cardiotoxicity. Furthermore, the introduction of a 2-(ethyl-amino)ethylcarbamoyl group at the C-4′ position of the pyrrole moiety markedly enhanced antitumor activities. Modifications at the C-5 position of the indolin-2-one ring also demonstrated a significant impact on potency. For example, replacing a fluoro group with a chloro atom led to a substantial increase in potency against the A549 non-small cell lung cancer cell line. Conversely, the introduction of bromo, hydrogen, or methyl groups at the same position resulted in a significant decrease in activity.

These findings underscore the sensitivity of the indolinone scaffold to substituent changes, where minor modifications can lead to substantial differences in biological outcomes. This suggests that a systematic exploration of substituents on the indolin ring and the ethanone (B97240) side chain of this compound would be a critical step in developing potent and selective bioactive agents.

Table 1: Illustrative SAR data from related Indolin-2-one Analogs

| Compound ID | C-5 Substituent | Pyrrole C-4' Substituent | Target/Assay | Potency (IC50) |

| Analog A | -F | -H | A549 cell line | 1.87 µM |

| Analog B | -Cl | -H | A549 cell line | 0.32 µM |

| Analog C | -Br | -H | Various cell lines | >100 µM |

| Analog D | -H | -H | Various cell lines | >100 µM |

| Analog E | -CH3 | -H | Various cell lines | >100 µM |

| Analog F | -F | -CONH(CH2)2N(Et)2 | VEGFR2 | Potent Inhibition |

This table is a generalized representation based on findings for indolin-2-one analogs and is intended for illustrative purposes only, as specific data for this compound is not available.

Regioselectivity and its Influence on Biological Activity

The regiochemistry of the core scaffold and its substituents plays a pivotal role in determining the biological activity of heterocyclic compounds. In the broader context of indole (B1671886) derivatives, the point of attachment of functional groups significantly influences their interaction with biological targets. For example, studies on bisindole compounds as HIV-1 fusion inhibitors have shown that the linkage position between the two indole moieties is critical for activity. Compounds with a 6-6' linkage exhibited the highest potency, while those with 5-6', 6-5', and 5-5' linkages showed reduced activity.

This highlights the importance of the spatial arrangement of key pharmacophoric features. For this compound, the position of the ethanone group at the 7-position of the indoline (B122111) ring is a defining characteristic. The biological activity of this specific regioisomer would likely differ significantly from its 5-yl or 6-yl counterparts due to the different electronic environment and steric accessibility of the substituent. A comprehensive understanding of the influence of regioselectivity would require the synthesis and comparative biological evaluation of various positional isomers of acetylindoline. This would help to determine the optimal placement of the acetyl group for a desired biological effect and guide further drug design efforts.

Pharmacophore Elucidation for this compound Scaffold

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features required for biological activity. While a specific pharmacophore model for this compound has not been reported, models for related scaffolds like indolin-2-one, which are known VEGFR-2 inhibitors, can provide a conceptual framework.

A typical pharmacophore model for indolin-2-one-based VEGFR-2 inhibitors includes several key features:

A hydrogen bond donor feature, often from the N-H group of the indolinone ring.

A hydrogen bond acceptor feature, typically from the carbonyl oxygen of the indolinone.

A hydrophobic/aromatic region corresponding to the benzene (B151609) ring of the indoline core.

Additional hydrogen bond acceptor/donor and hydrophobic features from substituents, which interact with specific pockets of the target enzyme.

For the this compound scaffold, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor from the indoline N-H group.

A hydrogen bond acceptor from the carbonyl oxygen of the ethanone group.

A hydrophobic region associated with the indoline ring system.